molecular formula C19H21N3O B12920801 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- CAS No. 106626-75-9

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl-

Cat. No.: B12920801
CAS No.: 106626-75-9
M. Wt: 307.4 g/mol
InChI Key: AIBVALGEPRMDJX-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- is a compound known for its potential antitumor properties. It belongs to the family of acridine derivatives, which are known for their ability to intercalate into DNA, thereby disrupting various cellular processes. This compound has been studied for its effectiveness against various types of cancer, including lung and colon adenocarcinomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted acridinecarboxamides .

Scientific Research Applications

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- has been extensively studied for its applications in various fields:

    Chemistry: Used as a DNA intercalator in studies involving DNA-binding properties.

    Biology: Investigated for its effects on cellular processes and its potential as an antitumor agent.

    Medicine: Studied in clinical trials for its efficacy against various cancers, including lung and colon adenocarcinomas.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, which disrupts the normal functioning of DNA and inhibits the enzyme topoisomerase II. This inhibition leads to the prevention of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- is unique in its high affinity for DNA and its ability to overcome multidrug resistance in cancer cells. Its specific structure allows for effective intercalation and inhibition of topoisomerase II, making it a promising candidate for further development as an anticancer agent .

Properties

CAS No.

106626-75-9

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-methylacridine-4-carboxamide

InChI

InChI=1S/C19H21N3O/c1-13-7-8-14-12-15-5-4-6-16(18(15)21-17(14)11-13)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)

InChI Key

AIBVALGEPRMDJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C

Origin of Product

United States

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